1-Chloro-4-(chloromethyl)-2-nitrobenzene
Overview
Description
1-Chloro-4-(chloromethyl)-2-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a chloromethyl group, and a nitro group. This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
It’s known that chloromethyl groups in organic chemistry are functional groups that have the chemical formula −ch2−cl . These groups can interact with various biological targets, depending on the specific context and environment.
Mode of Action
The mode of action of 1-Chloro-4-(chloromethyl)-2-nitrobenzene involves halogenation, a chemical reaction where a halogen is added to a compound . In this case, a chlorine atom is part of the attached methyl group, and isn’t on the ring . One of the hydrogen atoms in the methyl group has been replaced by a chlorine atom .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been shown to be involved in various biochemical reactions, including nucleophilic aromatic substitution .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the substance is a strong oxidant and reacts violently with combustible and reducing materials . It also produces toxic and corrosive fumes of nitrogen oxides, chlorine, hydrogen chloride, and phosgene when it decomposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(chloromethyl)-2-nitrobenzene can be synthesized through several methods. One common method involves the nitration of 1-chloro-4-(chloromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at a controlled temperature to ensure the selective nitration of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(chloromethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, where the chloromethyl group is oxidized to form carboxylic acids or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4) are used for reduction.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Reduction: The major product is 1-chloro-4-(aminomethyl)-2-nitrobenzene.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
1-Chloro-4-(chloromethyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and as a reagent in molecular biology experiments.
Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Chloro-4-(chloromethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Chloro-2-nitrobenzene: Lacks the chloromethyl group, affecting its reactivity and applications.
4-Chloronitrobenzene: Lacks the chloromethyl group, resulting in different chemical properties and uses.
Uniqueness: 1-Chloro-4-(chloromethyl)-2-nitrobenzene is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct reactivity and versatility in chemical synthesis and industrial applications.
Properties
IUPAC Name |
1-chloro-4-(chloromethyl)-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDCIQHALIFWCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205996 | |
Record name | 1-Chloro-4-(chloromethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57403-35-7 | |
Record name | 1-Chloro-4-(chloromethyl)-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57403-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-(chloromethyl)-2-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057403357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-4-(chloromethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-(chloromethyl)-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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